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molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Cat. No. B1519690
M. Wt: 245.5 g/mol
InChI Key: TVUSHKLKIHWGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394820B2

Procedure details

To a solution of 110 mg (0.48 mmol) of (7-bromoimidazo[1,2-a]pyrid-2yl)methanol, prepared according to the protocol described in step 8.2, in 8 mL of anhydrous dichloromethane, stirred at room temperature under an inert atmosphere, is added 0.03 mL (0.53 mmol) of thionyl chloride. The reaction mixture is stirred at room temperature for 4 hours, hydrolysed at 0° C. by successive addition of 3 mL of cold water and 5 mL of saturated aqueous NaHCO3 solution and then extracted with three times 10 mL of dichloromethane. The combined organic phases are dried over sodium sulfate and then concentrated under reduced pressure. 80 mg of the expected product are obtained.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11]O)[N:10]=[C:4]2[CH:3]=1.S(Cl)([Cl:15])=O.O.C([O-])(O)=O.[Na+]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11][Cl:15])[N:10]=[C:4]2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C=C(N2)CO
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three times 10 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C=C(N2)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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